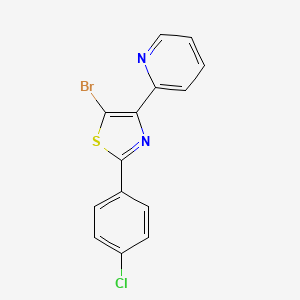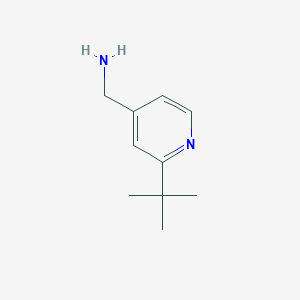
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, and substituted with bromine and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-bromo-4-chlorobenzaldehyde and 2-aminopyridine in the presence of a thionating agent like Lawesson’s reagent can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol
- 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 5-Bromo-2-(4-chlorophenyl)sulfonylaminobenzoic acid
Uniqueness
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both pyridine and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .
Propriétés
Formule moléculaire |
C14H8BrClN2S |
|---|---|
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
5-bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H8BrClN2S/c15-13-12(11-3-1-2-8-17-11)18-14(19-13)9-4-6-10(16)7-5-9/h1-8H |
Clé InChI |
JQPWYDRGUSZCTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)

![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)
![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)




![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)


![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)

